![molecular formula C16H19ClN4O B214237 (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B214237.png)
(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It also exhibits binding affinity for certain receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone are dependent on its mechanism of action. It has been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, leading to enhanced mood and cognitive function. It also exhibits potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone in lab experiments include its potent inhibitory activity against specific enzymes and receptors, making it a valuable tool for drug discovery and development. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
For the study of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone include the development of novel drug candidates based on its structure and mechanism of action. It also has potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to determine its safety and efficacy in animal and human trials. Additionally, the development of new synthesis methods and purification techniques can improve the yield and purity of the compound.
Synthesemethoden
The synthesis of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with 4-benzylpiperazine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product. The purity of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.
Eigenschaften
Produktname |
(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone |
---|---|
Molekularformel |
C16H19ClN4O |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C16H19ClN4O/c1-19-15(14(17)11-18-19)16(22)21-9-7-20(8-10-21)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 |
InChI-Schlüssel |
ZKZXOGDIPKGZOV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.